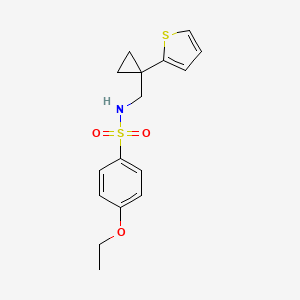

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

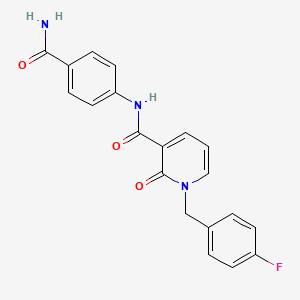

The synthesis of sulfonamide compounds is a well-documented area of research, with various studies focusing on the development of high-affinity inhibitors for different enzymes and receptors. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported to yield compounds with significant inhibitory effects on kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury pathways . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been explored, with the resulting compounds showing potential as carbonic anhydrase inhibitors and possessing cytotoxic activities . These studies highlight the versatility of sulfonamide compounds and their relevance in therapeutic applications.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is crucial for their biological activity. Spectroscopic studies, including NMR and X-ray crystallography, have been employed to determine the structure of these compounds. For example, the crystal structure of a Schiff base sulfonamide has been elucidated, revealing the existence of enol-imine tautomerism in both solid-state and solution . Additionally, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide has been characterized, with density functional theory (DFT) calculations corroborating the experimental findings . These structural analyses are essential for understanding the interaction of sulfonamides with their biological targets.

Chemical Reactions Analysis

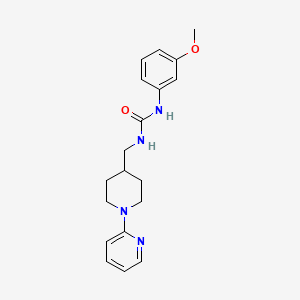

Sulfonamide compounds can participate in various chemical reactions, which are often integral to their function as chemosensors or inhibitors. For instance, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine has been found to act as a selective chemosensor for Ag(+) ions, with the detection mechanism involving an increase in intramolecular charge transfer (ICT) upon binding to the ion . This reaction is supported by TD-DFT calculations, which provide insight into the electronic changes occurring during the sensing process.

Physical and Chemical Properties Analysis

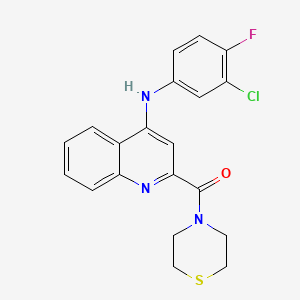

The physical and chemical properties of sulfonamide compounds, such as their nonlinear optical (NLO) properties, are of significant interest for various applications. The study of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds has revealed their potential for optical limiting applications, as determined by the open-aperture z-scan technique . These findings demonstrate the multifunctional nature of sulfonamide compounds and their potential use in advanced materials and technologies.

Propriétés

IUPAC Name |

4-ethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S2/c1-2-20-13-5-7-14(8-6-13)22(18,19)17-12-16(9-10-16)15-4-3-11-21-15/h3-8,11,17H,2,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFXQHIFAMLSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B3020110.png)

![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B3020122.png)

![N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B3020127.png)